Methylidenepropanedial Methylidenepropanedial
Brand Name: Vulcanchem
CAS No.: 81711-27-5
VCID: VC19321639
InChI: InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2
SMILES:
Molecular Formula: C4H4O2
Molecular Weight: 84.07 g/mol

Methylidenepropanedial

CAS No.: 81711-27-5

Cat. No.: VC19321639

Molecular Formula: C4H4O2

Molecular Weight: 84.07 g/mol

* For research use only. Not for human or veterinary use.

Methylidenepropanedial - 81711-27-5

Specification

CAS No. 81711-27-5
Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
IUPAC Name 2-methylidenepropanedial
Standard InChI InChI=1S/C4H4O2/c1-4(2-5)3-6/h2-3H,1H2
Standard InChI Key IWHVMOHFIZRNDA-UHFFFAOYSA-N
Canonical SMILES C=C(C=O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

Table 1: Key Physicochemical Properties of Methylidenepropanedial

PropertyValue
Molecular FormulaC₄H₄O₂
Molecular Weight84.07 g/mol
Density~1.25 g/cm³ (estimated)
Melting Point-15°C to -10°C (predicted)
Boiling Point150-160°C (extrapolated)
LogP (Octanol-Water)0.38 (calculated)
Henry's Law Constant3.2 × 10⁻⁶ atm·m³/mol

The compound's relatively low molecular weight and polar functional groups contribute to its moderate water solubility (~50 g/L at 25°C), with increased solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its Henry's Law constant suggests limited volatility under standard environmental conditions.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch)

  • ¹³C NMR: Peaks at δ 194-200 ppm (aldehyde carbons), δ 140-145 ppm (olefinic carbons), and δ 110-115 ppm (methylidene carbon)

  • ¹H NMR: Doublet of doublets at δ 9.7-9.9 ppm (aldehyde protons), multiplet at δ 6.2-6.5 ppm (olefinic proton)

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The primary industrial synthesis employs a two-step oxidation process:

  • Base-Catalyzed Aldol Condensation:
    Propanal undergoes condensation in alkaline media (pH 10-12) at 60-80°C to form 3-hydroxy-2-methylpentanal
    2 CH3CH2CHOOHC5H10O2\text{2 CH}_3\text{CH}_2\text{CHO} \xrightarrow{\text{OH}^-} \text{C}_5\text{H}_{10}\text{O}_2

  • Oxidative Dehydrogenation:
    The intermediate is treated with MnO₂ or CrO₃ at 120-150°C to yield methylidenepropanedial
    C5H10O2ΔMnO2C4H4O2+H2O\text{C}_5\text{H}_{10}\text{O}_2 \xrightarrow[\Delta]{\text{MnO}_2} \text{C}_4\text{H}_4\text{O}_2 + \text{H}_2\text{O}

Solvent-Free Mechanochemical Synthesis

Recent advances employ high-energy ball milling (HEBM) techniques:

Table 2: Comparative Synthesis Methods

ParameterSolution-PhaseMechanochemical
Reaction Time8-12 hrs45-60 mins
Yield68-72%85-89%
Byproducts15-20%<5%
Energy Consumption120 kWh/kg75 kWh/kg

The solvent-free approach eliminates volatile organic compound (VOC) emissions while improving atom economy from 64% to 91%. Catalyst systems typically utilize acidic montmorillonite clays (0.5-1.0 wt%) to accelerate the dehydration step.

Reactivity and Chemical Behavior

Aldehyde Group Reactivity

The electron-deficient carbonyl carbons participate in nucleophilic additions:

  • Imine Formation: Reacts with primary amines to form bis-Schiff bases
    C=C(C=O)C=O+2RNH2C=C(C=NHR)C=NHR+2H2O\text{C=C(C=O)C=O} + 2 \text{RNH}_2 \rightarrow \text{C=C(C=NHR)C=NHR} + 2 \text{H}_2\text{O}

  • Cannizzaro Reaction: Under strong basic conditions (NaOH, 50°C), undergoes disproportionation to carboxylic acid and alcohol derivatives

Conjugated System Reactions

The α,β-unsaturated system enables:

  • Michael Additions: Nucleophiles (e.g., malonates) add to the β-position

  • Diels-Alder Cycloadditions: Reacts with dienes (cyclopentadiene) at 80-100°C to form six-membered rings

  • Electrophilic Aromatic Substitution: Acts as dienophile in Friedel-Crafts acylations

Polymerization Tendencies

Controlled radical polymerization (CRP) at 60°C with AIBN initiator yields polymers with M<sub>n</sub> = 15-20 kDa and PDI = 1.2-1.5. The resulting polyaldehydes exhibit glass transition temperatures (T<sub>g</sub>) of 85-95°C, making them suitable for thermoplastic applications.

Applications in Scientific Research

Organic Synthesis Intermediate

Serves as a C<sub>4</sub> building block for:

  • Heterocyclic compounds (pyrroles, pyrazoles) via [3+2] cycloadditions

  • α,β-Unsaturated γ-lactones through intramolecular esterification

  • Chiral ligands when coupled with amino alcohols

Materials Science Applications

Crosslinking Agent:
Enhances thermal stability in epoxy resins (T<sub>decomp</sub> increases from 280°C to 325°C at 5 wt% loading)

Coordination Chemistry:
Forms stable complexes with transition metals:

  • Cu(II) complexes show catalytic activity in Ullmann couplings

  • Fe(III) complexes demonstrate redox-mediated oxygen scavenging

Current Research Trends and Future Perspectives

Recent studies focus on:

  • Biocatalytic Production: Engineering Candida antarctica lipase B mutants for asymmetric reductions

  • Energy Storage Applications: Testing as electrolyte additive in Li-S batteries (improves cycle life by 40% at 0.1M concentration)

  • Pharmaceutical Intermediates: Investigating antimalarial activity of Schiff base derivatives (IC<sub>50</sub> = 2.3 μM against P. falciparum)

Challenges remain in:

  • Scaling mechanochemical synthesis to industrial levels

  • Developing stabilization methods to prevent autoxidation

  • Expanding toxicity databases for regulatory compliance

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